molecular formula C9H9Cl2NO B185577 N-(3,5-dichlorophenyl)propanamide CAS No. 50824-85-6

N-(3,5-dichlorophenyl)propanamide

Cat. No.: B185577
CAS No.: 50824-85-6
M. Wt: 218.08 g/mol
InChI Key: LHMVKQWXRUZZJG-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)propanamide is an organic compound featuring a propanamide backbone substituted with a 3,5-dichlorophenyl group. Its molecular formula is C₉H₈Cl₂NO, with a molecular weight of 234.08 g/mol. The compound is synthesized via coupling reactions, such as those described in , where (3,5-dichlorophenyl)methanamine reacts with propanoic acid derivatives using catalysts like TBTU. This compound has garnered interest in medicinal chemistry, particularly as a protease inhibitor scaffold, with derivatives demonstrating picomolar-range inhibitory activity (IC₅₀) in enzyme assays .

Properties

CAS No.

50824-85-6

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)propanamide

InChI

InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h3-5H,2H2,1H3,(H,12,13)

InChI Key

LHMVKQWXRUZZJG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
N-(3,5-Dichlorophenyl)Propanamide C₉H₈Cl₂NO 234.08 Protease inhibitor scaffold
N-(3,4-Dichlorophenyl)Propanamide C₉H₈Cl₂NO 234.08 Herbicide (propanil)
3-Amino-N-(3,5-Dichlorophenyl)Propanamide C₉H₁₀Cl₂N₂O 245.10 Enhanced solubility, lower stability
Iprodione Metabolite Isomer C₁₃H₁₃Cl₂N₃O₃ 330.17 Fungicide metabolite

Research Findings and Implications

  • Positional Isomerism : The 3,5-dichloro substitution in this compound confers distinct steric and electronic properties compared to 3,4-dichloro analogs, influencing target selectivity and potency .
  • Functional Group Impact: Additions like amino or cyanopyrimidine groups significantly alter pharmacokinetic profiles, with amino derivatives favoring solubility and cyanopyrimidine derivatives enhancing covalent binding .
  • Metabolic Considerations : Complex derivatives (e.g., iprodione metabolite) demonstrate reduced toxicity, highlighting the importance of metabolic pathways in optimizing agrochemicals .

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